5-Bromothieno[2,3-b]pyridine-6-methanol
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Overview
Description
5-Bromothieno[2,3-b]pyridine-6-methanol is a chemical compound with the molecular formula C8H6BrNOS. It is a derivative of thienopyridine, characterized by the presence of a bromine atom at the 5-position and a methanol group at the 6-position of the thieno[2,3-b]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]pyridine-6-methanol typically involves the bromination of thieno[2,3-b]pyridine followed by the introduction of a methanol group. One common method involves the following steps:
Bromination: Thieno[2,3-b]pyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 5-position.
Methanol Introduction: The brominated intermediate is then reacted with a suitable reagent, such as formaldehyde and a reducing agent like sodium borohydride, to introduce the methanol group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-b]pyridine-6-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 5-Bromothieno[2,3-b]pyridine-6-carboxylic acid.
Reduction: Thieno[2,3-b]pyridine-6-methanol.
Substitution: 5-Azidothieno[2,3-b]pyridine-6-methanol.
Scientific Research Applications
5-Bromothieno[2,3-b]pyridine-6-methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-b]pyridine-6-methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The bromine atom and methanol group can interact with the active site of enzymes, leading to changes in enzyme activity. The compound’s structure allows it to fit into specific binding pockets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromothieno[2,3-b]pyridine: Lacks the methanol group, making it less versatile in certain chemical reactions.
Thieno[2,3-b]pyridine-6-methanol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Chlorothieno[2,3-b]pyridine-6-methanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Uniqueness
5-Bromothieno[2,3-b]pyridine-6-methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct reactivity and potential for diverse applications. The bromine atom allows for various substitution reactions, while the methanol group provides a site for further functionalization.
Properties
IUPAC Name |
(5-bromothieno[2,3-b]pyridin-6-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-6-3-5-1-2-12-8(5)10-7(6)4-11/h1-3,11H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEYGQMTUQYKDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(C=C21)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264667 |
Source
|
Record name | Thieno[2,3-b]pyridine-6-methanol, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-55-2 |
Source
|
Record name | Thieno[2,3-b]pyridine-6-methanol, 5-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-b]pyridine-6-methanol, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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